1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole
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Overview
Description
1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications This compound is characterized by the presence of a benzotriazole ring fused with an oxadiazole moiety, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The benzotriazole ring can be introduced via a nucleophilic substitution reaction, where an appropriate benzotriazole precursor reacts with the oxadiazole intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while nucleophilic substitution on the benzotriazole ring can introduce alkyl or aryl groups, leading to a variety of substituted derivatives.
Scientific Research Applications
1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole
- 1-{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole
- 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole
Uniqueness
The uniqueness of 1-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,2,3-benzotriazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(benzotriazol-1-ylmethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-22-12-8-6-11(7-9-12)16-19-18-15(23-16)10-21-14-5-3-2-4-13(14)17-20-21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMYRHHOOHHPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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